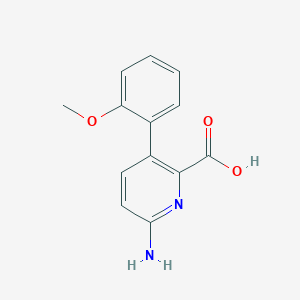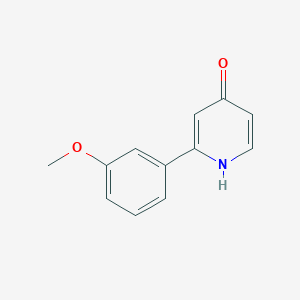
5-Hydroxy-2-(3-methoxyphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(3-methoxyphenyl)pyridine, or 5-OH-MP, is a chemical compound that is widely used in scientific research. It is a colorless solid with a molecular weight of 162.2 g/mol and a melting point of 117-118 °C. 5-OH-MP is a derivative of pyridine, a heterocyclic aromatic compound found in many organic compounds. 5-OH-MP has a wide range of applications in scientific research, including as a reagent for synthesis, as a catalyst, and as a biochemical and physiological effector.
Wirkmechanismus
The mechanism of action of 5-OH-MP is not well understood. However, it is believed that 5-OH-MP binds to the active sites of enzymes, receptors, and other proteins and modulates their activity. 5-OH-MP may also interact with other molecules, such as DNA, to alter their structure and function.
Biochemical and Physiological Effects
5-OH-MP has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and other proteins. In particular, 5-OH-MP has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. 5-OH-MP has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-OH-MP has also been found to modulate the activity of the serotonin transporter, which is involved in the reuptake of the neurotransmitter serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-OH-MP in lab experiments has several advantages. It is a relatively inexpensive reagent, and the reaction conditions for its synthesis are mild. 5-OH-MP is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 5-OH-MP in lab experiments is that its mechanism of action is not well understood. Therefore, it is difficult to predict the effects of 5-OH-MP on enzymes, receptors, and other proteins.
Zukünftige Richtungen
The future of 5-OH-MP research is promising. Future research could focus on elucidating the mechanism of action of 5-OH-MP and further exploring its biochemical and physiological effects. Additionally, research could be conducted to explore the potential therapeutic applications of 5-OH-MP, such as its use as an anti-inflammatory or an antidepressant. Finally, research could be conducted to explore the potential toxicity of 5-OH-MP and to develop methods for its safe and effective use in lab experiments.
Synthesemethoden
5-OH-MP can be synthesized from pyridine and 3-methoxyphenol. This reaction is typically performed in aqueous solution with a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction. The reaction is typically carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Wissenschaftliche Forschungsanwendungen
5-OH-MP has a wide range of applications in scientific research. It is commonly used as a reagent for synthesis, as a catalyst, and as a biochemical and physiological effector. 5-OH-MP is often used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, such as pyridines, amines, and carboxylic acids. 5-OH-MP is also used as a catalyst in a variety of reactions, such as the Friedel-Crafts alkylation of aromatic compounds. 5-OH-MP is also used as a biochemical and physiological effector, as it has been found to modulate the activity of enzymes, receptors, and other proteins.
Eigenschaften
IUPAC Name |
6-(3-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTASFXMZJGDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692467 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255637-25-2 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














